molecular formula C10H12N2O B1436194 4-Methyl-4-phenylimidazolidin-2-one CAS No. 5062-77-1

4-Methyl-4-phenylimidazolidin-2-one

Cat. No. B1436194
CAS RN: 5062-77-1
M. Wt: 176.21 g/mol
InChI Key: GPSGRRNYZJYVQT-UHFFFAOYSA-N
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Description

4-Methyl-4-phenylimidazolidin-2-one is a chemical compound with the molecular formula C10H12N2O . It has a molecular weight of 176.22 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for 4-Methyl-4-phenylimidazolidin-2-one is 1S/C10H12N2O/c1-10(7-11-9(13)12-10)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H2,11,12,13) . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

4-Methyl-4-phenylimidazolidin-2-one is a solid compound . It has a molecular weight of 176.22 . The compound is stored at a temperature of 4°C .

Scientific Research Applications

Chemical Structure and Synthesis

4-Methyl-4-phenylimidazolidin-2-one serves as a key structural component in various chemical syntheses. For instance, (Seebach et al., 1985) explored its use in the enantioselective α-alkylation of amino acids. Similarly, (Jensen & Roos, 1992) identified its role in Diels-Alder reactions as an effective chiral auxiliary.

Pharmacological Research

In pharmacological research, derivatives of 4-Methyl-4-phenylimidazolidin-2-one have been examined for various therapeutic effects. For example, (Heidempergher et al., 1997) studied its derivatives as selective 5-HT3 receptor antagonists. Similarly, (Nique et al., 2012) investigated a derivative for its potential as a selective androgen receptor modulator.

Antimicrobial Activity

Compounds containing 4-Methyl-4-phenylimidazolidin-2-one have been assessed for antimicrobial properties. Research by (El Azab & Abdel-Hafez, 2015) and (Gopalakrishnan, Thanusu, & Kanagarajan, 2009) highlighted the synthesis and antimicrobial evaluation of thiazolidinone derivatives.

Crystallography and Structural Analysis

The compound's structure has been the focus of crystallographic studies to understand its chemical behavior better. (Atwood et al., 2003) synthesized and characterized a derivative of 4-Methyl-4-phenylimidazolidin-2-one, providing insights into its structural properties.

Bioorganic Chemistry

In bioorganic chemistry, 4-Methyl-4-phenylimidazolidin-2-one derivatives are explored for their potential biological activities. (Sharma & Jain, 2011) conducted a study on the synthesis of these derivatives and evaluated their antibacterial and insecticidal activities.

Enzyme Inhibition

Its role in enzyme inhibition has also been a subject of study. (Maghraby et al., 2020) synthesized benzimidazole-thiazole hybrids containing the compound, showing significant inhibition of cyclooxygenase and 15-lipoxygenase enzymes.

Safety And Hazards

The safety information for 4-Methyl-4-phenylimidazolidin-2-one indicates that it is harmful . The hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P302+P352, P304+P340, P321, P330, P362+P364, P405, P501 .

properties

IUPAC Name

4-methyl-4-phenylimidazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-10(7-11-9(13)12-10)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPSGRRNYZJYVQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC(=O)N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-4-phenylimidazolidin-2-one

CAS RN

5062-77-1
Record name 4-methyl-4-phenylimidazolidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
H Xu, DS Wang, Z Zhu, A Deb, XP Zhang - Chem, 2023 - cell.com
Enantioselective radical N-heterobicyclization of N-allylsulfamoyl azides has been developed via metalloradical catalysis (MRC). The Co(II)-based catalytic system can homolytically …
Number of citations: 2 www.cell.com

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